molecular formula C12H15ClN2O2 B1424087 N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1220031-23-1

N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B1424087
M. Wt: 254.71 g/mol
InChI Key: VDUWJUMYMWEYAC-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide, also known as N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide, is an organic compound with a molecular formula of C11H14ClN3O2. It is a white crystalline powder with a melting point of 190-195°C and a boiling point of 468.3°C. N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide is an important compound for scientific research, due to its wide range of applications in organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Heterocyclic Compounds : Research shows the use of related compounds in synthesizing heterocyclic compounds such as aminoazirines, which are further used in the preparation of tripeptides. These tripeptides adopt a beta-turn conformation, indicating their potential in the study of peptide structures and functions (Strässler, Linden, & Heimgartner, 1997).
  • Antimicrobial Activity : A derivative of the compound was synthesized and evaluated for antimicrobial activities, showing significant inhibition against bacterial and fungal growth. This highlights its potential application in developing new antimicrobial agents (Akbari et al., 2008).

Applications in Medicinal Chemistry

  • Cholesterol Biosynthesis Inhibition : Certain derivatives have been tested for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, demonstrating potential applications in cholesterol management (Roth et al., 1991).
  • Development of CCR5 Antagonists : The compound has been used in the synthesis of CCR5 antagonists, indicating its role in the development of treatments for diseases like HIV (Ikemoto et al., 2005).

Crystallography and Material Sciences

  • Crystal Structure Analysis : The compound and its derivatives have been studied using X-ray crystallography, providing insights into their molecular structures and potential applications in material sciences (Wang et al., 2004).
  • Carbon−Sulfur Bond Formation : Its use in the development of a new variant of the Migita reaction for carbon−sulfur bond formation has been explored, highlighting its role in synthetic chemistry (Norris & Leeman, 2008).

Emerging Research and Potential Applications

  • Antitumor Activities : Recent studies have shown the synthesis of related compounds with potential antitumor activities, suggesting its role in cancer research (Xin, 2012).
  • Electroluminescent Compounds : The compound has also been used in the synthesis of organic electroluminescent compounds, indicating its potential application in electronic and display technologies (Shi Juan-ling, 2006).

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-7-9(14)1-2-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUWJUMYMWEYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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